molecular formula C21H23N3O6 B11178531 3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11178531
M. Wt: 413.4 g/mol
InChI Key: DVPLXOPXAYVFCK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a trimethoxybenzene ring, a dioxopyrrolidinyl group, and a benzohydrazide moiety. Its molecular formula is C20H22N2O4, and it has a molecular weight of 354.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:

    Formation of the Trimethoxybenzene Derivative: The starting material, 3,4,5-trimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate to form 3,4,5-trimethoxybenzohydrazide.

    Coupling with Dioxopyrrolidinyl Derivative: The final step involves coupling the benzohydrazide with 1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl groups in the dioxopyrrolidinyl moiety can yield corresponding alcohols.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives of the dioxopyrrolidinyl group.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzohydrazides, including this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects against these pathogens .

Anticancer Properties

Compounds containing hydrazide functional groups are often explored for their anticancer potential. The structural features of 3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide suggest that it may interact with cellular pathways involved in cancer progression. Preliminary studies on related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of benzohydrazide derivatives has been documented extensively. These compounds can modulate inflammatory pathways and may serve as potential therapeutic agents for conditions characterized by chronic inflammation. The presence of methoxy groups in the structure is believed to enhance their efficacy by improving bioavailability and interaction with biological targets .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The following methods are commonly employed:

  • Condensation Reactions : The initial step often involves the condensation of appropriate hydrazine derivatives with aromatic aldehydes or ketones to form the benzohydrazide core.
  • Functionalization : Subsequent steps may involve the introduction of methoxy groups through electrophilic aromatic substitution or other functionalization techniques to enhance biological activity.

Case Studies

Case Study 1: Antibacterial Activity Assessment
A recent study evaluated a series of benzohydrazide derivatives for their antibacterial properties against common pathogens. Compounds similar to this compound were tested using agar diffusion methods, revealing significant inhibitory effects against E. coli and S. aureus. The most effective derivatives exhibited MIC values as low as 50 µg/mL .

Case Study 2: Anticancer Activity Evaluation
In another investigation focusing on anticancer properties, derivatives of benzohydrazides were screened against several cancer cell lines. The results indicated that certain modifications to the hydrazide structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents. Compounds were subjected to MTT assays to determine their IC50 values, with some exhibiting values lower than 10 µM against breast cancer cells .

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exerts its effects depends on its interaction with molecular targets. It may inhibit or activate specific enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzohydrazide: Lacks the dioxopyrrolidinyl group, making it less complex.

    N’-[(4-Methylphenyl)sulfonyl]benzohydrazide: Contains a sulfonyl group instead of the dioxopyrrolidinyl moiety.

Uniqueness

3,4,5-Trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O5C_{20}H_{23}N_{3}O_{5} with a molecular weight of approximately 381.392 g/mol. The compound features a benzohydrazide core with methoxy and pyrrolidine substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against human cancer cell lines.
  • Antibacterial Properties : Certain compounds in this class demonstrate effectiveness against Gram-positive bacteria.
  • CNS Activity : Similar structures have been linked to central nervous system stimulation and depression.

Anticancer Activity

A study evaluated the cytotoxic potency of various hydrazide derivatives against multiple human cancer cell lines. The results indicated that some derivatives exhibited significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)10
Compound BMCF7 (Breast)15
Compound CHeLa (Cervical)12

Antibacterial Activity

In another investigation, derivatives similar to the target compound were screened for antibacterial activity. Notably, compounds showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Compound DS. aureus10
Compound EE. coli25

CNS Activity

Research on related compounds revealed dual central nervous system effects. Some exhibited both stimulatory and depressant effects in animal models, indicating potential for use in treating mood disorders .

The biological activities of benzohydrazide derivatives are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many compounds inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Some derivatives may act on neurotransmitter receptors affecting CNS activity.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O6/c1-12-7-5-6-8-15(12)24-18(25)11-14(21(24)27)22-23-20(26)13-9-16(28-2)19(30-4)17(10-13)29-3/h5-10,14,22H,11H2,1-4H3,(H,23,26)

InChI Key

DVPLXOPXAYVFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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